Cas no 2172272-36-3 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclobutane-1-carboxylic acid)

1-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclobutane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its unique structure, featuring a cyclobutane ring and an oxolane (tetrahydrofuran) moiety, provides conformational rigidity, enabling precise control over peptide backbone geometry. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating efficient deprotection under mild basic conditions. This compound is particularly valuable in the development of constrained peptides, where its cyclic motifs enhance stability and biological activity. High purity and well-defined stereochemistry make it suitable for research in medicinal chemistry and bioconjugation. Its tailored design supports the synthesis of structurally complex peptides with improved pharmacokinetic properties.
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclobutane-1-carboxylic acid structure
2172272-36-3 structure
Product Name:1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclobutane-1-carboxylic acid
CAS No:2172272-36-3
MF:C25H26N2O6
MW:450.483747005463
CID:5834652
PubChem ID:165810557
Update Time:2025-05-23

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclobutane-1-carboxylic acid
    • EN300-1515527
    • 2172272-36-3
    • 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclobutane-1-carboxylic acid
    • Inchi: 1S/C25H26N2O6/c28-22(27-25(23(29)30)10-5-11-25)20-12-32-14-21(20)26-24(31)33-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-21H,5,10-14H2,(H,26,31)(H,27,28)(H,29,30)
    • InChI Key: REEKAPAOXFEVLP-UHFFFAOYSA-N
    • SMILES: O1CC(C(C1)C(NC1(C(=O)O)CCC1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 450.17908655g/mol
  • Monoisotopic Mass: 450.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 746
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 114Ų

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclobutane-1-carboxylic acid Pricemore >>

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Additional information on 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclobutane-1-carboxylic acid

Compound CAS No. 2172272-36-3: 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclobutane-1-carboxylic Acid

The compound CAS No. 2172272-36-3, known as 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclobutane-1-carboxylic acid, is a highly specialized chemical entity with significant potential in advanced materials science and pharmaceutical applications. This compound is characterized by its unique structure, which combines a fluorenylmethoxycarbonyl (Fmoc) group, an oxolane ring, and a cyclobutane moiety, all interconnected through amide and carboxylic acid functionalities. The integration of these groups provides the compound with exceptional chemical and physical properties, making it a subject of intense research interest.

Recent studies have highlighted the importance of Fmoc groups in peptide synthesis and drug delivery systems due to their excellent stability and ease of removal under specific conditions. The presence of the Fmoc group in this compound suggests its potential role as a protective agent in peptide synthesis or as a component in bioconjugate chemistry. Additionally, the oxolane ring, also known as a tetrahydrofuran ring, contributes to the compound's flexibility and solubility, which are critical for its application in biological systems.

The cyclobutane moiety within the structure introduces strain and rigidity, which can enhance the compound's reactivity or selectivity in certain chemical reactions. This feature is particularly valuable in the design of small-molecule inhibitors or catalysts. Recent advancements in strained ring chemistry have demonstrated that such systems can exhibit unique electronic properties and reactivity patterns, further underscoring the significance of this compound.

From a synthetic perspective, the preparation of this compound involves a multi-step process that combines principles from organic synthesis, including coupling reactions, ring-forming reactions, and protecting group strategies. The use of Fmoc as a protecting group is well-documented in peptide chemistry, but its application in this context represents a novel approach to constructing complex molecular architectures.

Emerging research has also explored the potential of this compound in drug delivery systems. The combination of its functional groups allows for targeted delivery mechanisms, such as pH-responsive or enzyme-sensitive release profiles. These properties make it an attractive candidate for developing next-generation therapeutics with improved efficacy and reduced side effects.

In terms of applications, this compound has shown promise in several areas:
- Materials Science: Its unique structure could be exploited for designing advanced polymers or self-healing materials.
- Pharmaceuticals: Its role as a building block for drug molecules or as a component in drug delivery systems is currently being investigated.
- Biotechnology: Its compatibility with biological systems makes it suitable for applications in bioconjugation or protein engineering.

Recent studies have also focused on optimizing the synthesis of this compound to improve yield and scalability. Researchers have employed novel catalytic systems and green chemistry principles to develop more sustainable production methods. These efforts are critical for advancing the compound's commercialization potential.

In conclusion, CAS No. 2172272-36-3, or 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclobutane-1-carboxylic acid, represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers seeking to push the boundaries of materials science and pharmaceutical development.

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